3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazole and thiadiazole rings in its structure contributes to its unique chemical properties and reactivity.
Scientific Research Applications
Chemistry: In chemistry, 3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential antimicrobial, antifungal, and anticancer activities. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its derivatives are also explored for use in organic electronics and as components in advanced polymer systems .
Future Directions
The future directions for “3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” could involve further exploration of its synthesis methods, its potential biological activities, and its applications in drug design, discovery, and development . It may serve as a potential anti-breast cancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate then undergoes cyclization with hydrazine hydrate and an appropriate acid to yield the desired triazolo-thiadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolo-thiadiazole derivatives.
Substitution: Various substituted triazolo-thiadiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is primarily through interaction with biological macromolecules. It can bind to enzymes and receptors, disrupting their normal function. For example, its antimicrobial activity is believed to result from the inhibition of key bacterial enzymes, leading to cell death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and upregulating pro-apoptotic genes.
Comparison with Similar Compounds
- 3,6-Bis(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3,6-Bis(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3,6-Bis(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Comparison: Compared to its analogs, 3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique properties due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,6-bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4S/c16-11-5-1-9(2-6-11)13-18-19-15-21(13)20-14(22-15)10-3-7-12(17)8-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQHHSRMIOZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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